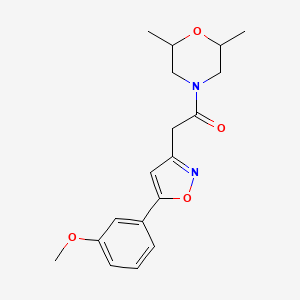
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic compound characterized by its unique isoxazole structure and morpholine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.39 g/mol
The compound features a morpholine ring that enhances its solubility and bioavailability, making it an interesting candidate for drug development.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Lysophosphatidic Acid (LPA) Receptor Antagonism : The compound has shown potential as an antagonist to LPA receptors, which are implicated in various pathological conditions including cancer and fibrosis .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through modulation of inflammatory cytokines.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| LPA Receptor Antagonism | Inhibition of cell migration | |
| Antioxidant Activity | Reduction in ROS levels | |
| Anti-inflammatory Effects | Decreased cytokine release |
Case Study 1: LPA Receptor Antagonism
In a study investigating the effects of various isoxazole derivatives on LPA receptors, this compound was found to significantly inhibit LPA-induced cell migration in human lung fibroblasts. This suggests a potential role in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).
Case Study 2: Antioxidant Properties
A recent investigation evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals, demonstrating significant antioxidant activity comparable to established antioxidants like ascorbic acid.
Case Study 3: Anti-inflammatory Effects
In vitro experiments using macrophage cell lines treated with lipopolysaccharides (LPS) showed that the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate its potential application in inflammatory diseases.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-10-20(11-13(2)23-12)18(21)9-15-8-17(24-19-15)14-5-4-6-16(7-14)22-3/h4-8,12-13H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPLBUOLHOYCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














